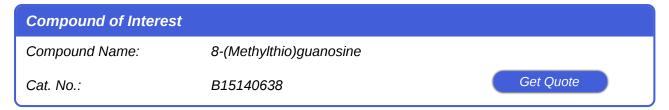


Commercial Suppliers and Application Notes for Research-Grade 8-(Methylthio)guanosine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for research-grade **8-(Methylthio)guanosine** (CAS No. 2104-66-7), along with detailed application notes and experimental protocols to facilitate its use in research and drug development.

Commercial Availability

8-(Methylthio)guanosine is available from several reputable suppliers of research chemicals. The following table summarizes key information from some of the prominent vendors. Purity levels are generally high, suitable for a range of in vitro and in vivo studies. Researchers should always refer to the supplier's certificate of analysis for lot-specific details.



Supplier	Product Name	CAS Number	Purity	Available Quantities
MedChemExpres s	8- (Methylthio)guan osine	2104-66-7	>98%	5 mg, 10 mg, 50 mg, 100 mg
Smolecule	Guanosine, 8- (methylthio)-	2104-66-7	Not specified	Inquire for details
Amaybio	8- (Methylthio)guan osine	2104-66-7	Not specified	Inquire for details

Application Notes

Primary Application: Toll-like Receptor 7 (TLR7) Agonist

8-(Methylthio)guanosine is a synthetic analog of guanosine that functions as a potent and selective agonist for Toll-like Receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN- α / β) and other pro-inflammatory cytokines and chemokines, ultimately leading to the activation of adaptive immune responses.[1]

Mechanism of Action:

The immunostimulatory activity of **8-(Methylthio)guanosine** and related guanosine analogs is dependent on their ability to activate TLR7.[1] This activation initiates a downstream signaling pathway involving the myeloid differentiation primary response 88 (MyD88) adapter protein and subsequent activation of transcription factors such as nuclear factor-kappa B (NF-kB) and interferon regulatory factors (IRFs). This signaling cascade results in the expression of a wide range of immune-stimulatory genes.

Experimental Protocols



In Vitro TLR7 Activation using a HEK293-Based Reporter Assay

This protocol describes a method to quantify the TLR7 agonist activity of **8- (Methylthio)guanosine** using human embryonic kidney (HEK) 293 cells stably co-transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

Materials:

- HEK-Blue™ hTLR7 cells (or equivalent)
- 8-(Methylthio)guanosine
- Positive control (e.g., R848)
- HEK-Blue[™] Detection medium (or appropriate luciferase/SEAP substrate)
- Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed HEK-Blue[™] hTLR7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 180 μL of cell culture medium.
- Compound Preparation: Prepare a stock solution of 8-(Methylthio)guanosine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
- Cell Stimulation: Add 20 μL of the diluted **8-(Methylthio)guanosine** or control compounds to the appropriate wells.
- Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
- Detection:



- For SEAP reporter: Add 20 μL of the cell supernatant to a new 96-well plate containing 180 μL of HEK-Blue™ Detection medium. Incubate for 1-2 hours at 37°C and measure the optical density (OD) at 620-650 nm.
- For luciferase reporter: Follow the manufacturer's instructions for the specific luciferase assay system.
- Data Analysis: Calculate the fold induction of NF-κB activity relative to the vehicle control.
 Determine the EC50 value by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Induction in Mouse Splenocytes

This protocol outlines the procedure for measuring the induction of cytokines, such as IL-6 and IL-12, from primary mouse splenocytes upon stimulation with **8-(Methylthio)guanosine**.

Materials:

- Spleens from C57BL/6 mice
- 8-(Methylthio)guanosine
- Positive control (e.g., LPS)
- RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2mercaptoethanol
- 96-well cell culture plates
- ELISA kits for mouse IL-6 and IL-12

Procedure:

- Splenocyte Isolation: Aseptically remove spleens from mice and prepare a single-cell suspension by mechanical disruption. Lyse red blood cells using ACK lysis buffer.
- Cell Seeding: Resuspend splenocytes in complete RPMI medium and seed at a density of 5
 x 10^5 cells/well in a 96-well plate.



- Cell Stimulation: Add 8-(Methylthio)guanosine or control compounds to the wells at the desired concentrations.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
- Cytokine Quantification: Measure the concentration of IL-6 and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
- Data Analysis: Plot the cytokine concentration against the compound concentration to determine the dose-response relationship.

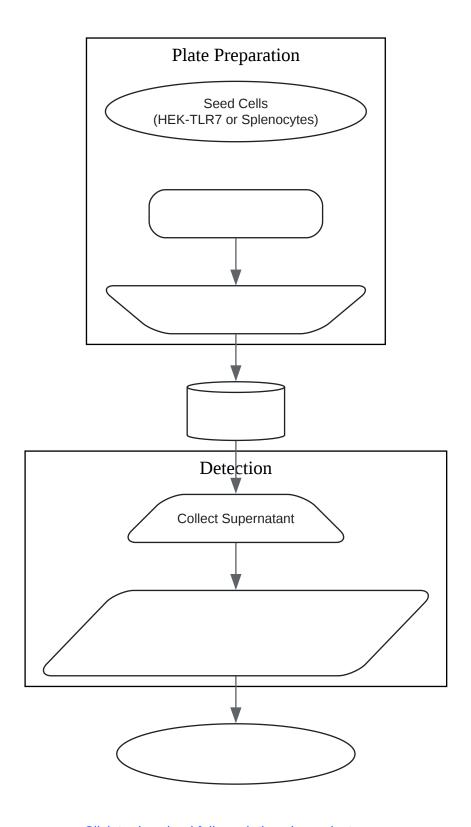
Visualizations



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Caption: TLR7 Signaling Pathway activated by 8-(Methylthio)guanosine.





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Caption: General experimental workflow for in vitro assays.



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References

- 1. medchemexpress.com [medchemexpress.com]
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